molecular formula C10H14N2 B1387589 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine CAS No. 72232-25-8

8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Cat. No.: B1387589
CAS No.: 72232-25-8
M. Wt: 162.23 g/mol
InChI Key: DAEJBLXGXUDKSD-UHFFFAOYSA-N
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Description

8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-10-4-3-8-2-1-5-12-7-9(8)6-10/h3-4,6,12H,1-2,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEJBLXGXUDKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658461
Record name 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72232-25-8
Record name 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Therapeutic Potential of Tetrahydro-1H-benzo[c]azepines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The tetrahydro-1H-benzo[c]azepine core represents a "privileged scaffold" in medicinal chemistry, a structural motif that is capable of interacting with a diverse range of biological targets. This guide provides an in-depth technical exploration of this versatile heterocyclic system, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, pharmacology, and burgeoning therapeutic potential. From oncology to neuropharmacology, derivatives of this scaffold are demonstrating significant promise, warranting a closer examination of their structure-activity relationships and mechanisms of action. This document will serve as a practical resource, consolidating key findings and providing detailed experimental methodologies to empower further investigation and accelerate the translation of these promising compounds from the laboratory to the clinic.

Synthetic Strategies: Accessing the Tetrahydro-1H-benzo[c]azepine Core

The construction of the tetrahydro-1H-benzo[c]azepine ring system can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, stereocontrol, and the introduction of diverse substituents. A common and effective strategy involves a multi-bond forming process that allows for the rapid assembly of the core structure.

One notable approach involves the synthesis of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives.[1] A key step in this synthesis is the reduction of an amide precursor.[1]

Experimental Protocol: Synthesis of 2-(prop-2-yn-1-yl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol[1]
  • Reaction Setup: To a solution of the precursor amide (Compound 9, 2.00 g, 0.007 mol) in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LAH) (0.57 g, 0.012 mol) portion-wise at -5°C under an inert atmosphere.

  • Reaction Progression: After the addition of LAH, allow the reaction mixture to warm to room temperature and then heat to 60°C.

  • Monitoring: Monitor the progress of the reaction over 12 hours using thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water, followed by 15% aqueous sodium hydroxide.

  • Extraction: Filter the resulting mixture and extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired compound 10.[1]

Pharmacological Landscape: A Multi-Targeting Scaffold

The therapeutic versatility of tetrahydro-1H-benzo[c]azepines stems from their ability to interact with a range of important biological targets. Key areas of pharmacological activity include PARP-1 inhibition, dopamine receptor antagonism, and serotonin receptor modulation.

PARP-1 Inhibition: A Promising Avenue in Oncology

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the DNA damage response pathway.[1] Its inhibition has emerged as a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair mechanisms, leveraging the concept of synthetic lethality.[1]

Several novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been identified as potent PARP-1 inhibitors.[1] Notably, compound 11b from a recent study demonstrated superior PARP-1/2 enzyme inhibitory activity compared to the approved drug rucaparib.[1] Mechanistic studies revealed that this compound effectively induces apoptosis in cancer cells.[1]

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) Chains Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to (in cancer cells) NAD->PAR synthesizes Repair_Complex Repair Complex Assembly PAR->Repair_Complex recruits XRCC1 XRCC1 DNA_Ligase_III DNA Ligase III DNA_Polymerase_beta DNA Polymerase β Repair_Complex->XRCC1 Repair_Complex->DNA_Ligase_III Repair_Complex->DNA_Polymerase_beta DNA_Repair DNA Repair Repair_Complex->DNA_Repair Benzo_c_azepine Tetrahydro-1H- benzo[c]azepine (e.g., Compound 11b) Benzo_c_azepine->PARP1 inhibits

Caption: PARP-1 signaling pathway in DNA repair and its inhibition by tetrahydro-1H-benzo[c]azepines.

Dopamine Receptor Modulation: Implications for Neurological Disorders

Tetrahydro-1H-benzo[c]azepine derivatives have also been explored as ligands for dopamine receptors, which are implicated in various neurological and psychiatric conditions.[2] Specifically, certain analogs have shown to be potent dopamine D1 receptor antagonists.[2][3] The stereochemistry of these compounds plays a crucial role in their binding affinity, with (R)-enantiomers often exhibiting higher affinity for the D1 receptor than their (S)-counterparts.[2]

Serotonin Receptor Interactions: Targeting Mood and Anxiety

The serotonin (5-HT) system is a key regulator of mood, anxiety, and cognition.[4] The structural framework of tetrahydro-1H-benzo[c]azepines has been found to be a suitable scaffold for developing selective 5-HT receptor modulators.[5] For instance, a rigidified variant of the 1-phenylbenzazepine template, the 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework, displayed selectivity for the 5-HT6 receptor with minimal affinity for dopamine receptors.[5] This highlights the tunability of the scaffold to achieve receptor subtype selectivity.

Structure-Activity Relationships (SAR)

The therapeutic efficacy of tetrahydro-1H-benzo[c]azepine derivatives is highly dependent on the nature and position of substituents on the core structure. Systematic modifications have provided valuable insights into the structure-activity relationships.

Compound IDR1R2TargetActivity (IC50/Ki)Reference
11b spiro-cyclohexanolpropargylPARP-1IC50 = 19.24 nM[1]
(R)-3 HN,N-dipropyl5-HT1AAgonist activity[6]
(S)-3 HN,N-dipropylDopamineWeak agonist activity[6]
Compound 10 6,7-dimethoxyH5-HT6High affinity[5]

This table represents a selection of compounds and is not exhaustive.

Experimental Workflows: Key Methodologies

Radioligand Binding Assay for Dopamine D1 Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine D1 receptor using a radiolabeled ligand.[3]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare Receptor Membranes (e.g., from rat striatum) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution (e.g., [3H]SCH 23390) Radioligand_Prep->Incubation Compound_Prep Prepare Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting to Measure Radioactivity Washing->Scintillation Data_Analysis Data Analysis to Determine IC50 and Ki Scintillation->Data_Analysis

Caption: A typical workflow for a radioligand binding assay.

  • Membrane Preparation: Homogenize rat striatal tissue in a suitable buffer and centrifuge to pellet the membranes containing the dopamine D1 receptors. Resuspend the pellet in fresh buffer.[7]

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a known concentration of the radioligand (e.g., [3H]SCH 23390), and varying concentrations of the test compound.[7]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[7]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[7]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[7]

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[7]

PARP-1 Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of compounds against PARP-1.[8]

  • Reagent Preparation: Prepare the PARP Assay Buffer, activated DNA solution, and a nicotinamide (NAM) standard curve according to the kit manufacturer's instructions.[8]

  • Reaction Setup: In a 96-well plate, combine the PARP enzyme, activated DNA, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding the NAD+ substrate.

  • Incubation: Incubate the plate for 30 minutes at 30-37°C with gentle agitation.[8]

  • Development: Add the developer reagent to each well and incubate for an additional 30 minutes at room temperature, protected from light.[8]

  • Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and plot the results to determine the IC50 value.[8]

In Vivo Models: Assessing Therapeutic Efficacy

To evaluate the therapeutic potential of tetrahydro-1H-benzo[c]azepine derivatives in a physiological context, various animal models are employed.

Animal Models for Anxiety and Depression

Models such as the elevated plus-maze, open field test, and forced swim test are commonly used to assess the anxiolytic and antidepressant-like effects of novel compounds.[9][10][11] These models rely on observing the natural behaviors of rodents in response to anxiogenic or stressful situations.[10]

ADME and Toxicology: Considerations for Drug Development

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology is crucial for the successful development of any new therapeutic agent.[12][13] In silico prediction tools can provide initial insights into the pharmacokinetic properties of tetrahydro-1H-benzo[c]azepine derivatives.[14][15] In vitro assays are then used to experimentally determine parameters such as metabolic stability and potential for drug-drug interactions.[13] Acute oral toxicity studies in animal models are also essential to establish the safety profile of lead compounds.[14]

Future Directions and Conclusion

The tetrahydro-1H-benzo[c]azepine scaffold has proven to be a rich source of novel therapeutic agents with diverse pharmacological activities. The ability to modulate key biological targets such as PARP-1, dopamine receptors, and serotonin receptors underscores the significant potential of this chemical class. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds, as well as exploring their efficacy in more advanced preclinical models of disease. The continued application of rational drug design, guided by a deep understanding of structure-activity relationships, will undoubtedly lead to the development of novel and effective therapies based on the versatile tetrahydro-1H-benzo[c]azepine core.

References

  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. (n.d.). National Institutes of Health. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2023). PubMed Central. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). [Link]

  • In-Silico Molecular Docking, ADME Prediction and In-vivo Toxicity Study of 1,5-Benzothiazepine Derivatives as Potent Anticonvulsant Agent. (2023). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][1][16]benzodiazepine-3-carboxylic Derivatives. (2018). ResearchGate. [Link]

  • Synthesis and receptor affinities of some conformationally restricted analogues of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl- 1H-3-benzazepin-7-ol. (1990). PubMed. [Link]

  • Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. (2016). ACS Publications. [Link]

  • (R)- and (S)-5,6,7,8-tetrahydro-1-hydroxy-N,N-dipropyl-9H-benzocyclohepten- 8-ylamine. Stereoselective interactions with 5-HT1A receptors in the brain. (1991). PubMed. [Link]

  • Animal models for anxiety-like and depression-like behavior. (2015). protocols.io. [Link]

  • Synthesis, pharmacological evaluations, and molecular docking studies on a new 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework. (2020). PubMed. [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][1][14][17]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2022). PubMed Central. [Link]

  • Molecular docking and prediction of ADME/drug-likeness properties of some benzochromenopyrimidine derivatives as inhibitor. (n.d.). Chemical Review and Letters. [Link]

  • Synthesis and receptor affinities of some conformationally restricted analogs of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol. (1990). ACS Publications. [Link]

  • Advancing Benzodiazepine Detection for toxicology. (2024). News-Medical.Net. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (2010). PubMed. [Link]

  • Solid-phase synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][1][16]diazepine derivatives. (2011). ResearchGate. [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. (2023). MDPI. [Link]

  • Experimental animal models for the simulation of depression and anxiety. (2004). PubMed Central. [Link]

  • Reversible Antagonism of Dopamine D1 Receptor Using a Photoswitchable Remotely Tethered Ligand. (2022). eScholarship.org. [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). PubMed Central. [Link]

  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. (n.d.). [Link]

  • Animal Models of Depression: What Can They Teach Us about the Human Disease?. (2021). MDPI. [Link]

  • Experimental and Theoretical Studies on a Derivative of Tetrahydro-1H-Benzodiazepine. (n.d.). [Link]

  • Tetrahydrocannabinol and Dopamine D1 Receptor. (n.d.). ChemRxiv. [Link]

  • Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2022). PubMed Central. [Link]

  • Exploration of Tetrahydroisoquinoline- and Benzo[c]azepine-Based Sphingosine 1-Phosphate Receptor 1 Agonists for the Treatment of Multiple Sclerosis. (2023). ResearchGate. [Link]

  • Cooks-Campbell - Depression Animal Model Research Proposal. (2024). OSF. [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). BioAgilytix. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Correction: Tetrahydrocannabinol and dopamine D1 receptor. (n.d.). Frontiers. [Link]

  • Selective Serotonin Receptor Modulators for Use in the Treatment of Psychological Disorders. (2022). PubMed Central. [Link]

  • Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. (1978). PubMed. [Link]

  • dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. (n.d.). [Link]

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Sources

Methodological & Application

"synthetic route to 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Introduction: The Significance of the Benzo[c]azepine Scaffold

The 2,3,4,5-tetrahydro-1H-benzo[c]azepine ring system is a privileged scaffold in medicinal chemistry, forming the core of a variety of biologically active molecules. The introduction of an amino group at the 8-position creates a versatile intermediate, 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine, which is a valuable building block for the synthesis of novel therapeutic agents. Its structural features allow for further functionalization, making it a key component in drug discovery programs targeting a range of receptors and enzymes. This document provides a detailed guide to the synthetic routes for preparing this important compound, aimed at researchers and scientists in the field of drug development.

Strategic Overview of the Synthesis

The synthesis of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine can be approached through two primary strategies. The choice of strategy will depend on the availability of starting materials and the desired scale of the synthesis.

  • Strategy 1: The Lactam Reduction Pathway. This is the more direct and practical approach, leveraging the commercially available intermediate, 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one. This strategy involves a two-step reduction process.

This guide will provide detailed protocols for Strategy 1 and a comprehensive overview of Strategy 2.

Synthetic Strategy 1: The Lactam Reduction Pathway

This strategy begins with the key intermediate 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one , which can be sourced from commercial suppliers[1]. The overall workflow is a sequential reduction of the lactam carbonyl and the aromatic nitro group.

Synthetic_Strategy_1 Start 8-Nitro-2,3,4,5-tetrahydro- 1H-benzo[c]azepin-1-one Intermediate 8-Nitro-2,3,4,5-tetrahydro- 1H-benzo[c]azepine Start->Intermediate Lactam Reduction (e.g., LiAlH4) Product 8-Amino-2,3,4,5-tetrahydro- 1H-benzo[c]azepine Intermediate->Product Nitro Group Reduction (e.g., H2/Pd/C or SnCl2)

Caption: Overall workflow for the Lactam Reduction Pathway.

Protocol 1: Reduction of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

This protocol details the reduction of the lactam functionality to a methylene group using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for amides.

Materials and Reagents:

ReagentCAS NumberSupplier ExampleNotes
8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one914201-24-4Atomax ChemicalsStarting material.
Lithium aluminum hydride (LiAlH₄)16853-85-3Sigma-AldrichHighly reactive, handle with care under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)109-99-9Acros OrganicsDry solvent is crucial for this reaction.
Sodium sulfate (Na₂SO₄), anhydrous7757-82-6Fisher ScientificFor drying the organic phase.
Diethyl ether (Et₂O)60-29-7VWR ChemicalsFor extraction.
Saturated aqueous sodium sulfate solutionN/AIn-house prepFor quenching the reaction.
Hydrochloric acid (HCl), 1M aqueous7647-01-0J.T. BakerFor pH adjustment and product isolation.
Sodium hydroxide (NaOH), 1M aqueous1310-73-2EMD MilliporeFor pH adjustment and product isolation.

Experimental Procedure:

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is assembled. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Reagent Addition: Anhydrous THF (100 mL) is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (2.0 g, 52.7 mmol) at 0 °C (ice bath).

  • Starting Material Addition: 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (5.0 g, 24.2 mmol) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred LiAlH₄ suspension at 0 °C. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (2 mL), 15% aqueous NaOH (2 mL), and then water (6 mL). This procedure, known as the Fieser workup, is crucial for safely destroying excess LiAlH₄ and precipitating aluminum salts.

  • Work-up: The resulting suspension is stirred at room temperature for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with THF (3 x 20 mL).

  • Extraction: The combined organic filtrates are concentrated under reduced pressure. The residue is dissolved in diethyl ether (100 mL) and washed with brine (2 x 30 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine , which can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Reduction of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

The final step is the reduction of the aromatic nitro group to the corresponding primary amine. Two common and effective methods are provided below.

This method is often preferred for its clean reaction profile and high yields.

Materials and Reagents:

ReagentCAS NumberSupplier ExampleNotes
8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepineN/AFrom Protocol 1The nitro intermediate.
Palladium on carbon (10% Pd/C)7440-05-3Johnson MattheyCatalyst. Handle with care as it can be pyrophoric. Use a 50% water-wet version for safety.[2][3]
Ethanol (EtOH) or Methanol (MeOH)64-17-5Decon LabsReaction solvent.
Hydrogen gas (H₂)1333-74-0AirgasHigh purity. Use in a well-ventilated area with appropriate safety precautions.

Experimental Procedure:

  • Setup: A solution of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine (4.0 g, 20.8 mmol) in ethanol (80 mL) is placed in a hydrogenation vessel.

  • Catalyst Addition: 10% Palladium on carbon (0.4 g, 10 wt%) is carefully added to the solution. The vessel is purged with nitrogen.

  • Hydrogenation: The vessel is connected to a hydrogen source and pressurized to 50 psi. The mixture is then shaken or vigorously stirred at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Work-up: The reaction mixture is carefully vented and purged with nitrogen. The catalyst is removed by filtration through a pad of Celite®, and the filter cake is washed with ethanol (2 x 15 mL).

  • Isolation: The combined filtrate is concentrated under reduced pressure to yield 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine . The product can be further purified by recrystallization or column chromatography if necessary.

This is a classic and reliable method for nitro group reduction, particularly useful if hydrogenation equipment is unavailable.

Materials and Reagents:

ReagentCAS NumberSupplier ExampleNotes
8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepineN/AFrom Protocol 1The nitro intermediate.
Tin(II) chloride dihydrate (SnCl₂·2H₂O)10025-69-1Alfa AesarThe reducing agent.
Ethanol (EtOH)64-17-5Decon LabsReaction solvent.
Concentrated Hydrochloric acid (HCl)7647-01-0J.T. BakerCan be used as an alternative solvent system with SnCl₂.
Sodium bicarbonate (NaHCO₃), saturated solution144-55-8In-house prepFor neutralization.
Ethyl acetate (EtOAc)141-78-6VWR ChemicalsFor extraction.

Experimental Procedure:

  • Setup: 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine (4.0 g, 20.8 mmol) is dissolved in ethanol (100 mL) in a round-bottom flask.

  • Reagent Addition: Tin(II) chloride dihydrate (23.5 g, 104 mmol) is added to the solution.

  • Reaction: The mixture is heated to reflux and stirred for 3-5 hours. The reaction should be monitored by TLC.

  • Work-up: After completion, the solvent is removed under reduced pressure. The residue is diluted with water (50 mL) and cooled in an ice bath. The pH is carefully adjusted to ~8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The resulting mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Isolation: The solvent is removed in vacuo to afford the crude 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine . Purification can be achieved by column chromatography on silica gel.

Synthetic Strategy 2: De Novo Ring Construction

This strategy involves building the benzo[c]azepine ring system from a suitable acyclic precursor. A common and effective method for constructing such fused nitrogen-containing heterocycles is the Bischler-Napieralski reaction , which is typically used for the synthesis of dihydroisoquinolines but can be adapted for the formation of seven-membered rings.[4][5][6][7]

The general approach would be:

  • Acylation: Start with 2-(4-nitrophenyl)ethylamine and acylate the amino group with a suitable reagent, such as 3-chloropropionyl chloride, to form the corresponding amide.

  • Cyclization: Subject the N-acylated intermediate to Bischler-Napieralski conditions using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to effect an intramolecular electrophilic aromatic substitution, forming a cyclic imine intermediate.[4][7]

  • Reduction: The resulting cyclic imine (a dihydrobenzo[c]azepine derivative) is then reduced to the saturated tetrahydrobenzo[c]azepine ring system, for example, using sodium borohydride (NaBH₄).

  • Nitro Group Reduction: The final step is the reduction of the nitro group to the desired amine, as described in Protocol 2.

Bischler_Napieralski_Mechanism cluster_0 Bischler-Napieralski Ring Formation Amide N-Acyl-2-(4-nitrophenyl)ethylamine Iminium Nitrilium Ion Intermediate Amide->Iminium Dehydration (e.g., POCl3) Cyclized Cyclized Intermediate (Spirocyclic cation) Iminium->Cyclized Intramolecular Electrophilic Aromatic Substitution Imine Dihydrobenzo[c]azepine (Cyclic Imine) Cyclized->Imine Rearomatization (Loss of H+)

Caption: Key steps in the Bischler-Napieralski cyclization.

While this strategy is more involved, it offers greater flexibility in terms of introducing substituents on the azepine ring and the aromatic core.

Safety and Handling Considerations

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive, flammable solid that reacts violently with water. All manipulations should be performed under an inert atmosphere (nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.

  • Palladium on Carbon (Pd/C): The dry powder can be pyrophoric and may ignite flammable solvents upon exposure to air. It is recommended to use a water-wetted catalyst to mitigate this risk.[2][3] Handle in a well-ventilated area or fume hood.

  • Tin(II) Chloride (SnCl₂): Corrosive and can cause skin and eye irritation.[8] Handle with appropriate PPE.

  • Hydrogen Gas (H₂): Highly flammable. Hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.

Conclusion

The synthesis of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a multi-step process that can be reliably achieved through the reduction of a commercially available nitro-lactam intermediate. The protocols provided herein offer detailed, step-by-step guidance for researchers, with considerations for both catalytic hydrogenation and chemical reduction methods for the final, crucial nitro-to-amine transformation. The alternative de novo synthesis strategy provides a foundation for more complex analog synthesis. Careful attention to anhydrous reaction conditions and safety protocols for handling reactive reagents is paramount for successful and safe execution.

References

  • This reference section would be populated with the specific literature sources that provide direct precedent for the described reaction types on similar substrates, as identified during a more in-depth liter
  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

  • Muratov, A.V., Grebenyuk, S.A. & Eresko, A.B. (2018). Russian Journal of Organic Chemistry, 54, 861–866. (Example of a Bischler-Napieralski reaction).
  • Wikipedia. Bischler–Napieralski reaction. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Palladium(II) chloride. Available at: [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support resource for researchers, scientists, and drug development professionals navigating the purification of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine.

As a key intermediate in pharmaceutical research, particularly for agents targeting the central nervous system, the purity of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is paramount.[1] This guide provides troubleshooting solutions and answers to frequently asked questions to address common challenges encountered during its purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine, providing explanations and actionable protocols.

Q1: My final yield is unexpectedly low after purification. What are the common causes and how can I improve it?

Low recovery is a frequent issue stemming from the compound's chemical properties. The primary causes are often related to losses during liquid-liquid extraction or degradation.

  • Incomplete Extraction During pH Adjustment: The basicity of the amino group is crucial for a successful acid-base extraction.[2][3][4] If the pH of the aqueous layer is not sufficiently acidic (pH < 2) during the initial extraction, the amine will not be fully protonated and will remain in the organic layer. Conversely, during basification to recover the free amine, if the pH is not sufficiently basic (pH > 10), the protonated amine will not be fully neutralized and will remain in the aqueous layer.

    • Solution: Always verify the pH of the aqueous layer with a pH meter or pH paper after each acid/base addition and vigorous mixing. Ensure the layers have thoroughly mixed before separation.

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers during extraction, trapping the product and making separation difficult.

    • Solution: To break up an emulsion, add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel.[5] In some cases, allowing the mixture to stand for an extended period or gentle filtration through celite can also be effective.

  • Oxidative Degradation: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities and a reduction in the yield of the desired product. This is often observed as a darkening of the solution or the final product.

    • Solution: To minimize oxidation, consider sparging your solvents with an inert gas (nitrogen or argon) before use. If the purification process is lengthy, perform the extraction and chromatography under an inert atmosphere. The addition of a small amount of an antioxidant like sodium bisulfite to the aqueous layers during extraction can also be beneficial.

Q2: I'm seeing persistent impurities in my NMR/LC-MS analysis. What could they be and how can I eliminate them?

The nature of impurities is often related to the synthetic route used.[6][7] Identifying the likely source of the impurity is the first step in designing an effective removal strategy.

Potential Impurity Likely Source Recommended Purification Strategy
Unreacted Starting MaterialIncomplete reactionOptimize reaction conditions (time, temperature, stoichiometry). If structurally different (e.g., lacking the basic amine), a targeted acid-base extraction should be effective.
N-OxideAir oxidation of the secondary amine in the azepine ringColumn chromatography with a less polar solvent system may separate the more polar N-oxide. Store the material under an inert atmosphere to prevent further oxidation.
Dimerized or Polymerized ProductsSide reactions, especially at elevated temperaturesThese are typically higher molecular weight and less soluble. Recrystallization or trituration from a suitable solvent may cause the desired product to dissolve while the impurities remain as a solid.
Positional IsomersNon-selective reactions during synthesisIsomers can be very difficult to separate. Preparative HPLC or careful column chromatography with a shallow solvent gradient may be required.

Workflow for Purification Strategy Selection

The following flowchart can guide the selection of an appropriate purification strategy based on the initial purity assessment of the crude product.

Purification_Strategy cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Purification Pathways cluster_3 Final Product Crude_Product Crude Product (TLC/LC-MS Analysis) Impurity_Check Are impurities significantly different in polarity/acidity? Crude_Product->Impurity_Check Acid_Base Acid-Base Extraction Impurity_Check->Acid_Base Yes Chromatography Column Chromatography Impurity_Check->Chromatography No Acid_Base->Chromatography Residual Impurities Present Pure_Product Pure Product (>98% Purity) Acid_Base->Pure_Product Purity Sufficient Crystallization Crystallization/Salt Formation Chromatography->Crystallization Product is an oil or contains minor impurities Prep_HPLC Preparative HPLC Chromatography->Prep_HPLC Isomers Present Chromatography->Pure_Product Purity Sufficient Crystallization->Pure_Product Prep_HPLC->Pure_Product

Caption: Decision workflow for purification.

Q3: My final product is an oil, but I was expecting a solid. How can I induce crystallization?

Many amines and their derivatives exist as oils at room temperature. Inducing crystallization can be achieved by forming a salt, which often has a higher melting point and a more ordered crystal lattice.

Protocol for Hydrochloride (HCl) Salt Formation:

  • Dissolve the purified, oily free-base of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine in a minimal amount of a suitable solvent (e.g., methanol, isopropanol, or ethyl acetate).

  • Slowly add a solution of HCl in a solvent in which the HCl salt is insoluble (e.g., HCl in diethyl ether or dioxane) dropwise while stirring.

  • Continue addition until no further precipitation is observed. A slight excess of HCl is often used to ensure complete salt formation.

  • If precipitation is slow, try cooling the solution in an ice bath or gently scratching the inside of the flask with a glass rod.

  • Collect the resulting solid by filtration, wash with a small amount of the non-polar solvent (e.g., diethyl ether) to remove any excess acid, and dry under vacuum.

Q4: My purified compound is degrading over time, indicated by a color change. How can I improve its stability?

The amino group on the aromatic ring makes the compound susceptible to oxidation, which is often catalyzed by light and air.

  • Storage: The purified compound should be stored in a tightly sealed amber vial to protect it from light.

  • Inert Atmosphere: For long-term storage, the vial should be flushed with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store the compound at a low temperature, preferably in a freezer (-20 °C).

Frequently Asked Questions (FAQs)

Q1: What is the most effective, general-purpose method for purifying crude 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine?

A multi-step approach is generally the most effective:

  • Acid-Base Extraction: Begin with an acid-base extraction to separate the basic product from any acidic or neutral impurities.[5][8] This is a highly effective first pass that can significantly improve the purity of the material. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate, and extract with aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer is then separated, basified (e.g., with 2M NaOH), and the free amine is extracted back into an organic solvent.

  • Column Chromatography: Following the extraction, column chromatography is recommended to separate the target compound from any closely related basic impurities that were not removed by the extraction.

Q2: What are the recommended solvent systems and stationary phases for column chromatography?
  • Stationary Phase: Standard silica gel (SiO₂) is the most common choice.

  • Mobile Phase (Eluent): Due to the basic nature of the amine, it is crucial to add a basic modifier to the eluent to prevent the compound from streaking on the acidic silica gel. A typical solvent system would be a gradient of dichloromethane (DCM) and methanol (MeOH).

    • Recommended System: Start with 100% DCM and gradually increase the proportion of a premixed solution of 1-2% triethylamine (TEA) or ammonium hydroxide in methanol. The optimal final concentration of the polar component will depend on the polarity of the impurities.

Component Purpose Typical Concentration
Dichloromethane/Ethyl AcetatePrimary Eluent80-100%
MethanolPolar Modifier0-20%
Triethylamine/AmmoniaBasic Modifier (prevents streaking)~1-2% of the methanol portion
Q3: What are some of the potential process-related impurities I should be aware of?

The synthesis of benzazepine derivatives can involve several steps where side products can form.[9][10] While specific impurities depend on the exact synthetic route, some general possibilities include starting materials from incomplete reactions, byproducts from side reactions, and degradation products from oxidation.[6][7]

Chemical Structures of Target Compound and Potential Impurities

Caption: Target compound and impurity examples.

References

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from a relevant university chemistry resource.
  • Ma, C., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Cancer Cell International, 23(1), 160. [Link]

  • Larsen, S. D., et al. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry, 81(15), 6434–6446. [Link]

  • El-Sayed, M. S., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][5][11][12]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 614. [Link]

  • Iddon, B., et al. (1989). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Journal of the Chemical Society, Perkin Transactions 1, (11), 2037-2045. [Link]

  • MySkinRecipes. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-amine.
  • El-Sayed, M. S., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][5][11][12]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 614. [Link]

  • Reddy, T. R., et al. (2014). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. Journal of Heterocyclic Chemistry, 51(S1), E21-E25. [Link]

  • Biosynth. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[b]azepine.
  • Lemrová, B., & Soural, M. (2012). Solid-phase synthesis of 4,7,8-trisubstituted 1,2,3,4-tetrahydro-benzo[e][5][13]diazepin-5-ones. ACS Combinatorial Science, 14(12), 645–650. [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2018). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Journal of Heterocyclic Chemistry, 55(1), 1-28. [Link]

  • StudySmarter. (n.d.). Acid Base Extraction Flow Chart.
  • Wang, X., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(1), 198. [Link]

  • LibreTexts Chemistry. (2022). Acid-Base Extraction. Retrieved from [Link]

  • Kumar, S., et al. (2014). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 6(5), 1018-1023.
  • Sripathi, S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(10), 266-275. [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. Retrieved from [Link]

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Technical Support Center: Solubility Challenges of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific solubility challenges encountered when preparing aqueous solutions of this weakly basic heterocyclic amine for experimental use. Our goal is to equip you with the scientific rationale and practical protocols to ensure accurate and reproducible results in your studies.

Understanding the Molecule: Physicochemical Properties and their Impact on Solubility

8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a benzazepine derivative with a primary aromatic amine and a secondary aliphatic amine within its tetrahydroazepine ring. Its structure dictates its physicochemical properties, which in turn govern its solubility in aqueous media.

PropertyPredicted/Estimated ValueImplication for Aqueous Solubility
Molecular Weight~176.25 g/mol Relatively small, which can favor solubility.
Predicted pKa~9.5 - 10.5The presence of two basic nitrogen atoms suggests the compound will be protonated and more soluble in acidic conditions. A related compound, 2,3,4,5-tetrahydro-1H-benzo[d]azepine, has a predicted pKa of 10.27.[1]
Predicted LogP~1.5 - 2.5Indicates moderate lipophilicity, suggesting that solubility in neutral aqueous solutions may be limited.
Hydrogen Bond Donors/AcceptorsDonors: 2, Acceptors: 2The amine groups can participate in hydrogen bonding with water, which can aid solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine won't dissolve in neutral water or phosphate-buffered saline (PBS) at pH 7.4. What is the underlying issue?

A1: The Challenge of pH-Dependent Solubility

This is a common and expected observation for weakly basic compounds like 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine. At neutral pH, the amine groups are largely in their un-ionized (free base) form. This form is less polar and therefore has lower solubility in water.[2][3] The solubility of amines in aqueous solutions is highly dependent on the pH of the medium.[4]

The Causality: The key to understanding this lies in the compound's pKa, which is the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their un-ionized (free base) form. For a base, at a pH below its pKa, the protonated, more water-soluble form predominates. Conversely, at a pH above the pKa, the un-ionized, less soluble form is more prevalent. Given the predicted high pKa of this compound, at pH 7.4, it exists primarily as the free base with limited aqueous solubility.

pH_Solubility cluster_low_pH Low pH (e.g., pH < 7) cluster_high_pH High pH (e.g., pH > 8) Protonated_Form Protonated Form (BH+) Higher Polarity High_Solubility High_Solubility Protonated_Form->High_Solubility Favors Free_Base Free Base (B) Lower Polarity Low_Solubility Low_Solubility Free_Base->Low_Solubility Leads to pH_Adjustment pH Adjustment (Key Strategy) pH_Adjustment->Protonated_Form Acidification

Caption: pH-dependent equilibrium and its effect on solubility.

Q2: How can I prepare a stock solution of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine for my cell-based assays?

A2: Protocol for Preparing an Acidified Aqueous Stock Solution

To overcome the low solubility at neutral pH, the recommended approach is to first dissolve the compound in a slightly acidic solution to create a concentrated stock, which can then be diluted into your final assay medium.

Experimental Protocol: Acidified Stock Solution Preparation

  • Initial Weighing: Accurately weigh the desired amount of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride salt, if available, as it is generally more water-soluble than the free base.[2] If you have the free base, proceed with the following steps.

  • Solvent Preparation: Prepare a sterile solution of 0.1 M Hydrochloric Acid (HCl) in ultrapure water.

  • Initial Dissolution: Add a small volume of the 0.1 M HCl to the weighed compound. For example, for 10 mg of the compound, start with 100-200 µL of 0.1 M HCl.

  • Vortex and Sonication: Vortex the mixture vigorously. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes.

  • Titration and Observation: Continue to add the 0.1 M HCl dropwise while vortexing until the compound is fully dissolved. Note the final volume of HCl used.

  • pH Adjustment (Optional but Recommended): Once dissolved, you can slowly add a sterile base, such as 0.1 M Sodium Hydroxide (NaOH), to adjust the pH of the stock solution to a less acidic value (e.g., pH 4-5), if required for compound stability. Be cautious, as increasing the pH too much may cause precipitation.

  • Final Volume and Storage: Bring the solution to the final desired volume with sterile water or an appropriate buffer (e.g., citrate buffer at pH 4). Sterile filter the final stock solution using a 0.22 µm syringe filter. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Self-Validating System: Before using the stock in an experiment, perform a quality control check by diluting a small aliquot into your final assay buffer at the highest intended concentration. Visually inspect for any precipitation.

Q3: I need to use a co-solvent. What are the best practices and potential pitfalls?

A3: A Guide to Using Co-solvents

When pH adjustment alone is not sufficient or desirable, co-solvents can be an effective strategy.[5] However, their use requires careful consideration to avoid artifacts in biological assays.

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): The most common co-solvent for preparing high-concentration stock solutions.

  • Ethanol: A good option for many compounds, but can have biological effects at higher concentrations.

  • Polyethylene Glycol (PEG) 300/400: Often used in preclinical formulations.

Experimental Protocol: Co-solvent Stock and Dilution

CoSolvent_Workflow Start Weigh Compound Dissolve Dissolve in 100% Co-solvent (e.g., DMSO) to create a high concentration stock Start->Dissolve Dilute Serially dilute stock into aqueous assay buffer Dissolve->Dilute Final_Concentration Achieve final desired concentration with low % of co-solvent Dilute->Final_Concentration QC Visual Inspection for Precipitation Final_Concentration->QC

Caption: Workflow for using a co-solvent.

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO (or another suitable co-solvent) to a high concentration (e.g., 10-50 mM). Ensure complete dissolution, using sonication if necessary.

  • Intermediate Dilutions: If necessary, create intermediate dilutions of your stock solution in the same co-solvent.

  • Final Dilution into Aqueous Buffer: Perform the final dilution of the co-solvent stock into your aqueous assay buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize the risk of precipitation.

  • Control the Final Co-solvent Concentration: The final concentration of the co-solvent in your assay should be kept to a minimum, typically below 0.5% (v/v), to avoid affecting the biological system. Always include a vehicle control (assay buffer with the same final concentration of the co-solvent) in your experiments.

Trustworthiness Check: The solubility of your compound in the final assay medium is the critical parameter. If you observe any cloudiness or precipitation upon dilution, the actual concentration of the dissolved compound will be lower than intended, leading to inaccurate results.

Q4: I have prepared a clear stock solution, but I'm getting inconsistent results in my experiments. Could solubility still be the issue?

A4: The Hidden Pitfall of Metastable Solutions and Precipitation Over Time

Yes, solubility issues can be subtle. You might have created a supersaturated, metastable solution that appears clear initially but can precipitate over time, especially with changes in temperature or upon interaction with components of your assay medium.

Troubleshooting Inconsistent Results:

  • Pre-warming Solutions: Ensure your stock solution and assay buffer are at the same temperature before mixing.

  • Time-Dependent Solubility: Prepare your final dilutions immediately before use. Do not let diluted solutions sit for extended periods.

  • Assay Component Interactions: Some components in complex media (e.g., proteins in cell culture media) can affect the solubility of your compound. Consider a simplified buffer for initial solubility tests.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic labware, reducing the effective concentration. Using low-adhesion microplates and tubes can mitigate this.

Summary of Troubleshooting Strategies

IssuePrimary CauseRecommended Solution
Compound won't dissolve in neutral buffer Low solubility of the free base form.Dissolve in a slightly acidic solution (pH 4-6).
Precipitation upon dilution of stock solution Exceeding the solubility limit in the final buffer.Lower the final concentration, or use a combination of pH adjustment and a low percentage of co-solvent.
Inconsistent experimental results Metastable solution, precipitation over time, or adsorption.Prepare dilutions fresh, control temperature, and consider using low-adhesion labware.

References

  • Al-Aani, M., & Al-Zoubi, N. (2018). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 19(5), 2097–2106. [Link]

  • MySkinRecipes. 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-amine. [Link]

  • PubChem. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387–398. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • ResearchGate. (2020). Formulation strategies for poorly soluble drugs. [Link]

  • PubMed Central. (2022). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • ACS Publications. (2016). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]

  • ACS Publications. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • PubMed Central. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • PubMed Central. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]

  • The Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. [Link]

  • PubChem. 2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride. [Link]

  • University of Cambridge. Solubility and pH of amines. [Link]

  • Tablets & Capsules Magazine. (2023). Formulating OSDs for Poorly Soluble Drugs. [Link]

  • ResearchGate. Troubleshooting amine plants. [Link]

  • ResearchGate. (2018). Improving solubility via structural modification. [Link]

  • ResearchGate. (2014). Study of pH-dependent drugs solubility in water. [Link]

  • Reddit. Amine workup. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • PubMed Central. (2019). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. [Link]

  • King's College London Research Portal. (2022). Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • RSC Publishing. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

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Technical Support Center: Crystallization of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The successful crystallization of Active Pharmaceutical Ingredients (APIs) and their intermediates is a critical determinant of purity, stability, and downstream processability.[][2] 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine, a key structural motif in medicinal chemistry, presents unique crystallization challenges due to its aminic nature, potential for hydrogen bonding, and susceptibility to forming amorphous material or oiling out.[3] This guide provides in-depth troubleshooting strategies and detailed protocols designed for researchers and drug development professionals to overcome common hurdles encountered during the crystallization of this compound. Our approach is grounded in first principles of physical chemistry to empower users to make informed, rational decisions in their experimental design.

Troubleshooting Guide

This section addresses specific problems encountered during the crystallization of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine in a question-and-answer format, explaining the causality behind the issues and providing actionable solutions.

Q1: My compound is "oiling out" and forming a separate liquid phase instead of crystals upon cooling. What is happening and how can I fix it?

A1: Causality: "Oiling out" occurs when a compound's solubility limit is reached at a temperature above its melting point within the chosen solvent system.[4] Instead of forming an ordered crystal lattice, the supersaturated solute separates as a liquid. This is common for compounds with strong intermolecular forces that are not readily overcome by the solvent at the crystallization temperature. For 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine, the primary amine and the bicyclic system can contribute to this phenomenon.

Solutions:

  • Increase Solvent Volume: The most direct approach is to re-heat the solution until the oil fully redissolves and then add more of the primary solvent (the one in which the compound is more soluble). This keeps the compound in solution longer as it cools, allowing it to reach a lower temperature before becoming supersaturated, thereby increasing the chance of nucleation below its melting point.[5]

  • Modify the Solvent System:

    • Add a "Poor" Solvent: After redissolving the oil in the hot "good" solvent, slowly add a miscible "poor" solvent (one in which the compound has low solubility) while maintaining the high temperature. This carefully controlled reduction in overall solubility can induce crystallization without causing rapid precipitation or oiling.

    • Change the Primary Solvent: Select a solvent with a lower boiling point.[4] A lower boiling point ensures that the solution cools to a lower temperature more quickly, potentially bypassing the temperature range where oiling out is favorable.

  • Lower the Crystallization Temperature: If possible, use a cooling bath to bring the temperature down significantly and rapidly after dissolution. This can sometimes shock the system into nucleation rather than oiling. However, this may lead to smaller, less pure crystals.

  • Utilize Seeding: Introduce a seed crystal into the solution at a temperature just above the point where it oils out. A seed crystal provides a template for ordered crystal growth, bypassing the kinetic barrier for nucleation.

Q2: No crystals are forming even after the solution has cooled to room temperature or below. What are the likely causes and my next steps?

A2: Causality: The failure to crystallize upon cooling typically points to one of two issues: the solution is not sufficiently supersaturated, or there is a high kinetic barrier to nucleation.[6] The latter means that even though the solution is thermodynamically driven to crystallize, the molecules cannot easily arrange themselves into a stable crystal lattice.

Solutions:

  • Induce Supersaturation:

    • Reduce Solvent Volume: If too much solvent was used, the solution may not be supersaturated at lower temperatures.[5] Gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.[5]

    • Introduce an Anti-Solvent: Slowly add a "poor" solvent to the solution at room temperature. This will decrease the compound's solubility and promote precipitation. Add the anti-solvent dropwise until turbidity persists, then warm slightly to clarify and cool slowly.

  • Overcome the Nucleation Barrier:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Introduce Seed Crystals: This is the most effective method. Add a tiny amount of previously isolated crystalline material to the solution. If no crystals are available, you can sometimes obtain seeds by taking a drop of the solution on a watch glass and allowing it to evaporate completely, then using the resulting solid residue.[7]

    • Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

  • Allow More Time: Some compounds require extended periods (hours or even days) for nucleation to begin. Ensure the flask is covered to prevent solvent evaporation and contamination and leave it undisturbed.

Q3: My compound crystallizes too quickly, forming a fine powder or needle-like crystals that are difficult to filter and likely impure. How can I promote slower, more controlled crystal growth?

A3: Causality: Rapid crystallization, or "crashing out," occurs when the solution becomes supersaturated too quickly, leading to massive nucleation instead of controlled crystal growth.[5] This traps impurities within the rapidly forming crystal lattice, defeating the purpose of crystallization as a purification technique.[8]

Solutions:

  • Use More of the "Good" Solvent: The goal is to have the compound be just sparingly soluble at room temperature, not completely insoluble. Re-dissolve the solid by heating and add a small excess of the "good" solvent. This will ensure the solution remains unsaturated for a longer period during cooling, allowing for slower and more orderly crystal formation.[5]

  • Slow Down the Cooling Process:

    • Instead of placing the flask on a cold surface, allow it to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels.

    • For very sensitive crystallizations, place the flask in a Dewar filled with warm water and allow it to cool to ambient temperature over several hours.

  • Optimize the Solvent System: A solvent in which the compound is moderately soluble at high temperatures but has some, albeit low, solubility at cool temperatures is ideal. Avoid solvent systems where the compound is extremely soluble when hot and virtually insoluble when cold, as this promotes crashing.

Q4: I've isolated a solid, but it appears to be amorphous rather than crystalline. How can I induce a crystalline state?

A4: Causality: An amorphous solid lacks the long-range molecular order of a crystal lattice.[9] This can happen if the solid precipitates too rapidly or if the molecule has conformational flexibility that hinders packing into an ordered array. Amorphous forms are thermodynamically metastable and tend to convert to a more stable crystalline form over time.[10]

Solutions:

  • Trituration: Add a small amount of a solvent in which the amorphous solid is very poorly soluble. Agitate the slurry for an extended period (hours to days). The solvent provides a medium for the molecules to slowly dissolve and re-precipitate into a more stable, crystalline form. This process is known as solvent-mediated transformation.

  • Re-crystallize from a Different Solvent System: The initial solvent may not have been suitable for promoting crystallinity. A systematic screening of different solvents or solvent mixtures is recommended (see Protocol 1).

  • Thermal Annealing: Gently heating the amorphous solid (below its melting point) can sometimes provide enough molecular mobility to allow it to rearrange into a crystalline state. This should be done with caution, as degradation can occur.

  • Vapor Diffusion: Dissolve the amorphous compound in a small amount of a "good" solvent and place this vial inside a larger, sealed chamber containing a "poor" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, gradually reducing the compound's solubility and promoting slow crystal growth.

Frequently Asked Questions (FAQs)

Q: How does pH affect the crystallization of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine? A: As an amine, the compound's solubility is highly pH-dependent. At low pH, the primary amine will be protonated to form a more polar ammonium salt, which is typically much more soluble in polar solvents like water or alcohols. At higher (basic) pH, it will exist as the free base, which is less polar and more soluble in organic solvents. This property can be exploited for purification. You can crystallize the free base from an organic solvent, or crystallize a salt form (e.g., hydrochloride or tartrate) from an aqueous or alcoholic solution. Controlling the pH is crucial, as even small shifts can dramatically alter solubility and crystallization outcomes.[11][12][13]

Q: What are some good starting solvents to screen for this compound? A: Given the presence of an amine and an aromatic ring, the molecule has both polar and non-polar characteristics. A good starting point for solvent screening would include:

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol (IPA), Water (for salt forms).

  • Polar Aprotic Solvents: Acetonitrile (ACN), Acetone, Ethyl Acetate (EtOAc).

  • Non-Polar Solvents: Toluene, Heptane, Hexane (often used as anti-solvents). Binary mixtures of these solvents are often highly effective.[4][14][15]

Q: How can I improve my crystallization yield? A: A low yield can result from using too much solvent, where a significant amount of the compound remains dissolved in the mother liquor.[5] To improve yield:

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound.

  • Cool Thoroughly: Ensure the crystallization mixture is cooled sufficiently (e.g., in an ice bath) before filtration to minimize solubility in the mother liquor.

  • Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often obtain a second crop by partially evaporating the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.

Visualized Workflows and Data

Troubleshooting Decision Tree

This diagram outlines a logical workflow for addressing common crystallization failures.

G start Start: Hot, clear solution of compound cool Cool the solution start->cool result Observe Outcome cool->result crystals Success: Well-formed crystals result->crystals Ideal oil Problem: Oiling Out result->oil Failure no_solid Problem: No Solid Forms result->no_solid Failure crash Problem: Rapid Precipitation / Crashing Out result->crash Failure oil_sol1 Re-heat, add more 'good' solvent oil->oil_sol1 oil_sol2 Try a lower boiling point solvent oil->oil_sol2 oil_sol3 Introduce seed crystal before oiling point oil->oil_sol3 no_solid_sol1 Evaporate some solvent no_solid->no_solid_sol1 no_solid_sol2 Scratch flask / Add seed crystal no_solid->no_solid_sol2 no_solid_sol3 Add anti-solvent slowly no_solid->no_solid_sol3 crash_sol1 Re-heat, add more 'good' solvent crash->crash_sol1 crash_sol2 Slow down the cooling rate (insulate) crash->crash_sol2 crash_sol3 Use a solvent with slightly higher cold solubility crash->crash_sol3 oil_sol1->cool no_solid_sol1->cool crash_sol1->cool

Caption: Decision tree for troubleshooting common crystallization issues.

Solvent Selection Workflow

This diagram illustrates a systematic approach to identifying a suitable crystallization solvent system.

G start Start: Crude Compound screen Step 1: Single Solvent Screening (Test solubility in a range of solvents at RT and boiling) start->screen find_good Identify 'Good' Solvents (High solubility when hot, low when cold) screen->find_good find_poor Identify 'Poor' Solvents (Low solubility at all temperatures) screen->find_poor decision Is a single 'good' solvent found? find_good->decision develop_binary Step 2b: Develop Binary System (Dissolve in 'good' solvent, add 'poor' solvent as anti-solvent) find_poor->develop_binary optimize_single Step 2a: Optimize Crystallization (Concentration, cooling rate) decision->optimize_single Yes decision->develop_binary No end_single End: Optimized Single-Solvent Protocol optimize_single->end_single end_binary End: Optimized Binary-Solvent Protocol develop_binary->end_binary

Sources

Technical Support Center: Troubleshooting Poor Oral Bioavailability of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers investigating 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine. This guide is designed to provide in-depth, actionable insights into overcoming the common challenge of poor oral bioavailability observed in preclinical animal models. Our approach is structured as a series of frequently asked questions and troubleshooting guides, mirroring the experimental workflow from initial observation to solution development.

Section 1: Foundational Understanding & Initial Triage

This section addresses the preliminary questions researchers face when initial in vivo studies yield disappointing results. We begin by characterizing the molecule and then provide a logical framework for troubleshooting.

Q1: I've administered 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine orally to my rat model, but the plasma exposure (AUC) is unexpectedly low. Where should I begin my investigation?

A1: Low oral bioavailability is a multifaceted problem, but a systematic approach can quickly identify the root cause. The journey of an orally administered drug is fraught with barriers, each of which can diminish the fraction of the dose that reaches systemic circulation.[1][2] We must determine if the issue is one of Solubility , Permeability , or Metabolism (often termed "first-pass effect").

Your initial investigation should follow a logical sequence, as outlined in the workflow below. The first and most common hurdle for many compounds, especially basic amines like yours, is poor aqueous solubility in the gastrointestinal (GI) tract.

Diagram 1: Initial Troubleshooting Workflow for Poor Oral Bioavailability

G Start Low Oral Exposure (AUC) Observed in Animal Model Solubility Is the compound soluble in the formulation and GI fluids? Start->Solubility Permeability Can the dissolved compound cross the intestinal wall? Solubility->Permeability Yes Sol_Poor Problem: Poor Solubility (Formulation/Dissolution Limited) Solubility->Sol_Poor No Metabolism Is the compound being heavily metabolized before reaching circulation? Permeability->Metabolism Yes Perm_Poor Problem: Low Permeability (Efflux/Poor Diffusion) Permeability->Perm_Poor No Met_High Problem: High First-Pass Metabolism (Gut Wall/Liver) Metabolism->Met_High Yes Sol_Solution Action: Improve Formulation (See Section 2) Sol_Poor->Sol_Solution Perm_Solution Action: Investigate Permeation Enhancement (See Section 3) Perm_Poor->Perm_Solution Met_Solution Action: Characterize Metabolism (See Section 4) Met_High->Met_Solution

Caption: Troubleshooting decision tree for low oral bioavailability.

Q2: What are the key physicochemical properties of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine that might predict poor bioavailability?

A2: Understanding the molecule's intrinsic properties is critical. Based on its structure and available data for similar compounds, we can infer the following:

  • Chemical Class: It is a basic amine. The amino group will be protonated (positively charged) at acidic pH (like the stomach) and become more neutral at the higher pH of the small intestine.

  • Molecular Weight (MW): The hydrochloride salt has a molecular weight of approximately 183.68 g/mol .[3] This is well below the 500 Da guideline suggested by Lipinski's Rule of Five, indicating that molecular size is unlikely to be a barrier to passive diffusion.[1]

  • Lipophilicity (logP): The predicted XLogP3 for the parent compound is ~1.8, suggesting a good balance between lipid and water solubility.[4] It is lipophilic enough to favor membrane crossing but not so greasy that it would have significant solubility issues in aqueous GI fluids.

The key takeaway is that the pH-dependent solubility is the most probable initial culprit for poor bioavailability.

Section 2: Troubleshooting Guide - Solubility & Formulation

If you suspect poor solubility is the limiting factor, the following Q&A will guide you through confirmation and resolution.

Q3: How do I experimentally confirm that solubility is the problem?

A3: You need to assess the compound's kinetic solubility in biorelevant media. Simply dissolving it in a non-physiological vehicle like pure DMSO for dosing can be misleading.

Causality: The vehicle must be able to maintain the drug in solution upon dilution into the aqueous environment of the GI tract. If the drug crashes out of the dosing solution upon administration, it cannot be absorbed.

A simple in vitro test involves dosing your formulation into simulated gastric fluid (SGF, pH ~1.2) and then shifting the pH to ~6.8 with simulated intestinal fluid (SIF) to see if the compound precipitates. See the protocol below for a more formal assessment.

Q4: My compound is precipitating at intestinal pH. What are my formulation options?

A4: You have several strategies, ranging from simple to complex. The goal of each is to increase the concentration of dissolved drug at the site of absorption.[5][6][7]

  • pH Adjustment (Acidic Vehicle): Since your compound is a base, formulating it in an acidic solution (e.g., using citrate or tartrate buffers, pH 3-4) can help maintain its soluble, protonated form longer upon entering the intestine.[8]

  • Particle Size Reduction (Micronization): If you are dosing a suspension, reducing the particle size increases the surface area available for dissolution.[8] This can be achieved through techniques like ball milling or sonication.[8]

  • Co-solvents & Surfactants: Using GRAS (Generally Regarded As Safe) excipients like PEG 400, Propylene Glycol, or small amounts of surfactants like Tween® 80 can help keep the drug in solution.

  • Amorphous Solid Dispersions: This advanced technique involves dispersing the drug in a polymer matrix in a non-crystalline (amorphous) state, which has a higher apparent solubility than the stable crystalline form.[9]

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems can be highly effective. The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like the GI tract), they form a fine oil-in-water emulsion, keeping the drug solubilized and ready for absorption.[10][11]

The table below compares these common strategies for a hypothetical study.

Table 1: Comparison of Formulation Strategies to Enhance Exposure

Formulation Strategy Principle of Action Expected Impact on PK Parameters Complexity & Resources
Simple Suspension Dosing of solid particles. Low Cmax, delayed Tmax, low AUC. Low
pH-Adjusted Solution Maintains drug in a soluble, ionized state. Higher Cmax, faster Tmax, improved AUC. Low to Moderate
Micronized Suspension Increases dissolution rate via surface area. Moderate increase in Cmax and AUC. Moderate
Co-solvent/Surfactant Improves and maintains solubility. Significant increase in Cmax and AUC. Moderate

| SEDDS | Presents drug in a solubilized, emulsified state. | Highest potential for Cmax and AUC increase. | High |

Section 3: Troubleshooting Guide - Membrane Permeability

If your compound is soluble but exposure remains low, the next barrier to investigate is its ability to cross the intestinal epithelium.

Q5: How do I determine if my compound has low intestinal permeability?

A5: Low permeability means the dissolved drug cannot efficiently cross the gut wall to enter the bloodstream.[12][13][14] This can be due to two main reasons:

  • Poor Passive Diffusion: The molecule's physicochemical properties prevent it from easily passing through the lipid cell membranes. This is less likely for your compound given its favorable MW and logP.

  • Efflux Transporter Activity: The compound is actively pumped back into the GI lumen by transporters like P-glycoprotein (P-gp).[15]

To investigate this, you can perform an in vivo study with a known P-gp inhibitor, such as verapamil or elacridar. If co-dosing your compound with a P-gp inhibitor significantly increases its oral bioavailability, then efflux is a likely contributor to its poor absorption.[16][17]

Section 4: Troubleshooting Guide - First-Pass Metabolism

If both solubility and permeability appear adequate, the final major hurdle is first-pass metabolism.

Q6: What is first-pass metabolism and how do I confirm it's happening to my compound?

A6: First-pass metabolism is the biotransformation of a drug by enzymes in the gut wall and, more significantly, the liver before it reaches the systemic circulation.[18][19][20] This process can significantly reduce the amount of active drug that becomes available to the rest of the body.[21][22]

To quantify the impact of first-pass metabolism, you must determine the absolute bioavailability (F%) . This requires a study where the compound is administered both orally (PO) and intravenously (IV) in separate, cross-over study arms.

F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

A low F% (e.g., <20%) in the presence of good solubility and permeability strongly suggests that extensive first-pass metabolism is the primary reason for poor oral bioavailability.

Diagram 2: The Journey and Barriers for an Oral Drug

ADME cluster_gut Gastrointestinal Tract cluster_liver Liver (via Portal Vein) Ingestion Oral Dose Dissolution Dissolution (Solubility Barrier) Ingestion->Dissolution Lumen Drug in Solution in Gut Lumen Dissolution->Lumen Excretion Excretion/Loss Dissolution->Excretion Insoluble drug excreted Absorption Absorption (Permeability Barrier) Lumen->Absorption Metabolism Hepatic First-Pass Metabolism Absorption->Metabolism Absorption->Excretion Unabsorbed drug excreted Circulation Systemic Circulation (Bioavailable Drug) Metabolism->Circulation Drug that bypasses metabolism Metabolism->Excretion Metabolized drug

Caption: Path of an oral drug highlighting key bioavailability barriers.

Section 5: Key Experimental Protocols

Here we provide streamlined protocols for the essential experiments discussed.

Protocol 1: Step-by-Step Guide for a Rodent Oral Pharmacokinetic Study

Objective: To determine the plasma concentration-time profile of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine following oral administration.

Animal Model: Male Sprague-Dawley rats (n=3-4 per group), 250-300g.[23]

Methodology:

  • Acclimatization: Acclimate animals for at least 3 days prior to the study.

  • Fasting: Fast animals overnight (approx. 12-16 hours) before dosing, with free access to water. Fasting provides a more consistent baseline for absorption.

  • Formulation Preparation: Prepare the dosing formulation (e.g., 5 mg/mL in 20% PEG 400 in water, pH 4.0) on the day of the study. Ensure the compound is fully dissolved.

  • Dosing:

    • Weigh each animal to calculate the precise dose volume.

    • Administer the formulation via oral gavage at a target dose of 10 mg/kg (2 mL/kg volume).

    • Record the exact time of dosing for each animal.

  • Blood Sampling:

    • Collect sparse blood samples (~100-150 µL) from the tail vein or saphenous vein into EDTA-coated tubes at pre-defined time points.

    • Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

    • Transfer the plasma supernatant to clearly labeled cryovials.

    • Store plasma samples at -80°C until bioanalysis.

Protocol 2: Step-by-Step Guide for Plasma Sample Bioanalysis using LC-MS/MS

Objective: To accurately quantify the concentration of the test compound in plasma samples. LC-MS/MS is the gold standard for this due to its high sensitivity and selectivity.[24][25]

Methodology:

  • Standard & QC Preparation: Prepare a calibration curve (e.g., 1 to 1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking known amounts of the compound into blank control plasma.

  • Sample Extraction (Protein Precipitation):

    • Thaw plasma samples, standards, and QCs on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (a stable isotope-labeled version of the drug is ideal).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the proteins.

  • Analysis:

    • Transfer the clear supernatant to a 96-well plate or autosampler vials.

    • Inject a small volume (e.g., 5-10 µL) onto an appropriate LC column (e.g., C18).

    • Use a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to separate the analyte from matrix components.

    • Detect and quantify the analyte and internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing:

    • Construct the calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Use the resulting regression equation to calculate the concentration of the compound in the unknown study samples.

References

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  • National Center for Biotechnology Information. (n.d.). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. PubMed Central. Retrieved from [Link]

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  • Lee, H., et al. (2023). Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. Pharmaceutics, 15(6), 1696.
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  • Kumar, S., & Varela, M. F. (2022). Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli. Antibiotics, 11(9), 1221.
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  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (2025). Journal of Biosciences and Medicines, 13(6).
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  • ResearchGate. (n.d.). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to Ensuring Reproducibility in Biological Assays for Novel Benzazepine-Based GPCR Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzazepine Scaffold and the Reproducibility Imperative

The 2,3,4,5-tetrahydro-1H-benzo[c]azepine scaffold is a privileged structure in neuropharmacology. Its derivatives have been explored as potent and selective ligands for a variety of G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.[1][2] While the specific compound "8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine" is not extensively characterized in publicly available literature, its structural class promises significant potential for developing novel therapeutics for neurological and psychiatric disorders.[3]

However, the journey from a novel compound to a well-characterized pharmacological tool is fraught with challenges, chief among them being the reproducibility of biological assays.[4][5] Inconsistencies in experimental outcomes not only undermine the validity of the data but also lead to a significant waste of resources. This guide provides a framework for researchers working with novel benzazepine derivatives, using the Dopamine D1 Receptor (DRD1) as a primary example, to design, execute, and validate biological assays with reproducibility as a core principle. We will explore the causal relationships behind experimental choices, compare key assay formats, and provide self-validating protocols to ensure the generation of robust and trustworthy data.

Pillar 1: Foundational Knowledge of Compound and Target

Reproducibility begins with a deep understanding of the tools you are working with: the compound and its biological target.

The Compound: Physicochemical Properties Matter

Novel benzazepine derivatives, like our hypothetical 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine, must be rigorously characterized before biological testing. Properties such as solubility, stability in assay buffer, and potential for non-specific binding can be major sources of variability. For instance, a compound that precipitates in the assay medium will lead to erroneously low potency values.

Key Pre-Assay Validations:

  • Aqueous Solubility: Determine the kinetic solubility in all relevant assay buffers.

  • Stability: Assess compound stability at working concentrations and temperatures over the time course of the experiment.

  • Purity: Use techniques like HPLC and Mass Spectrometry to confirm the purity and identity of each new batch of the compound.

The Target: Dopamine D1 Receptor (DRD1) Signaling

The DRD1 is a canonical Gs-coupled GPCR.[6] Agonist binding initiates a conformational change, leading to the activation of Gαs, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). This primary signaling pathway is the foundation for many functional assays. However, GPCR signaling is complex; agonist binding can also trigger G-protein independent pathways, such as β-arrestin recruitment, which leads to receptor desensitization, internalization, and downstream signaling.[7][8] Understanding this complexity is crucial for selecting appropriate assays and interpreting the results.

DRD1_Signaling cluster_membrane Plasma Membrane DRD1 Dopamine D1 Receptor (DRD1) G_protein Heterotrimeric G-Protein (Gαs, Gβγ) DRD1->G_protein activates Arrestin β-Arrestin DRD1->Arrestin recruits AC Adenylyl Cyclase (AC) G_protein->AC Gαs activates cAMP cAMP AC->cAMP converts Ligand 8-amino-2,3,4,5-tetrahydro -1H-benzo[c]azepine (Agonist) Ligand->DRD1 binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (Gene Transcription, Neuronal Excitability) PKA->Cellular_Response phosphorylates targets Internalization Receptor Internalization Arrestin->Internalization mediates

Caption: Canonical Gs and β-arrestin pathways for the Dopamine D1 Receptor.

Pillar 2: A Comparative Guide to Key Assays for Reproducibility

No single assay can fully capture the pharmacological profile of a novel compound. A multi-assay approach, or an "orthogonal" strategy, is essential for building a reproducible and trustworthy dataset. The following section compares common assays used in GPCR drug discovery, highlighting their principles, sources of variability, and best practices.

Experimental Workflow Overview

A typical screening cascade progresses from simple binding assays to more complex functional and cellular assays. This tiered approach allows for the efficient identification and characterization of promising compounds.

Assay_Workflow Start Novel Benzazepine Compound Binding 1. Radioligand Binding Assay (Affinity - Ki) Start->Binding Characterize Target Affinity Primary_Functional 2. cAMP Accumulation Assay (Potency - EC50, Efficacy) Binding->Primary_Functional Confirm Functional Activity Secondary_Functional 3. β-Arrestin Recruitment Assay (Biased Agonism) Primary_Functional->Secondary_Functional Investigate Pathway Selectivity Cellular_Phenotype 4. Receptor Internalization Assay (Cellular Consequence) Secondary_Functional->Cellular_Phenotype Validate Cellular Effects End Comprehensive Pharmacological Profile Cellular_Phenotype->End

Caption: A logical workflow for characterizing novel GPCR ligands.

Assay 1: Radioligand Binding Assay
  • Expertise & Experience (The "Why"): This is the foundational assay to determine if your compound physically interacts with the target receptor. It measures the affinity (expressed as Ki) of a test compound by assessing its ability to compete with a radiolabeled ligand of known high affinity and specificity.[2] It is a direct measure of binding, independent of downstream signaling, which makes it an excellent starting point.

  • Trustworthiness (Self-Validating Protocol):

    • Prepare Membranes: Harvest membranes from a stable cell line overexpressing the human DRD1. Consistency in membrane preparation is critical.

    • Incubate: In a 96-well plate, combine membranes, a fixed concentration of a DRD1-specific radioligand (e.g., [³H]SCH 23390), and a range of concentrations of the test compound (e.g., 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine).

    • Controls (Mandatory):

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known, non-radioactive DRD1 antagonist (e.g., unlabeled SCH 23390) to saturate all specific binding sites.

      • Reference Compound: Include a known DRD1 agonist or antagonist (e.g., Dopamine) as a positive control for assay performance.

    • Equilibrate: Incubate at a controlled temperature until binding reaches equilibrium.

    • Separate: Rapidly filter the mixture through a glass fiber filtermat to separate bound from free radioligand.

    • Quantify: Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of the test compound and fit to a one-site competition model to determine the IC50, which is then converted to Ki using the Cheng-Prusoff equation.

Assay 2: cAMP Accumulation Functional Assay
  • Expertise & Experience (The "Why"): Once affinity is established, this assay determines if binding translates into functional activity (agonism or antagonism) through the canonical Gs pathway. It measures the compound's ability to stimulate (agonist mode) or inhibit a known agonist's effect on (antagonist mode) the production of cAMP.[9]

  • Trustworthiness (Self-Validating Protocol):

    • Cell Plating: Plate HEK293 cells stably expressing DRD1 into 384-well plates. Cell density and passage number must be kept consistent to avoid variability in receptor expression.

    • Pre-incubation: Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP, thereby amplifying the signal.

    • Compound Addition: Add serial dilutions of the test compound.

    • Controls (Mandatory):

      • Basal: Vehicle only (no compound).

      • Maximal Stimulation: A saturating concentration of a full reference agonist (e.g., Dopamine) to define the 100% response window.

      • (For Antagonist Mode): A fixed, EC80 concentration of the reference agonist co-incubated with the test compound.

    • Incubate: Allow stimulation to proceed for a defined period at 37°C.

    • Lyse & Detect: Lyse the cells and detect cAMP levels using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite). These are robust, high-throughput methods.

    • Analyze: Plot the response (e.g., HTRF ratio) against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine potency (EC50) and efficacy (% of reference agonist response).

Assay 3: β-Arrestin Recruitment Assay
  • Expertise & Experience (The "Why"): A compound may show strong agonism in a cAMP assay but behave differently in pathways related to receptor regulation. The β-arrestin recruitment assay is crucial for identifying "biased agonism," where a ligand preferentially activates one signaling pathway over another.[7] This has significant implications for therapeutic development, as biased agonists may offer improved efficacy with reduced side effects.[10]

  • Trustworthiness (Self-Validating Protocol):

    • Use Engineered Cells: Employ a cell line co-expressing DRD1 fused to a luciferase fragment and β-arrestin-2 fused to the complementary fragment (e.g., NanoBiT/NanoBRET technology). Agonist-induced interaction of the two proteins results in a luminescent signal.[11]

    • Cell Plating & Compound Addition: Similar to the cAMP assay, plate cells and add serially diluted test compounds.

    • Controls (Mandatory):

      • Basal: Vehicle only.

      • Reference Agonist: A known DRD1 agonist that potently recruits β-arrestin.

      • Pathway-Biased Controls: If available, include reference compounds known to be G-protein biased or β-arrestin biased.

    • Incubate & Read: After a set incubation time at 37°C, add the luciferase substrate and measure the luminescent signal on a plate reader.

    • Analyze: Determine EC50 and Efficacy as in the cAMP assay. The results can then be compared to the cAMP data to calculate a "bias factor," quantitatively describing the compound's pathway preference.

Data Presentation: Comparative Analysis of Assay Platforms

To aid in experimental design, the following table summarizes the key characteristics of the described assays, with a focus on factors influencing reproducibility.

Parameter Radioligand Binding cAMP Accumulation (HTRF) β-Arrestin Recruitment (BRET/NanoBiT)
Primary Output Affinity (Ki)Functional Potency (EC50) & EfficacyFunctional Potency (EC50) & Efficacy
Principle Competitive displacementSecond messenger productionProtein-protein interaction
Throughput MediumHighHigh
Key Reagents Radioligand, membranesLabeled antibodies, cell lineEngineered cell line, substrate
Common Sources of Variability Membrane prep inconsistency, filtration efficiency, radioligand degradationCell passage number, PDE inhibitor efficacy, incubation timeCell passage number, fusion protein expression levels, substrate stability
Reproducibility High (with consistent reagents)Good (sensitive to cell health)Good (sensitive to cell health)
Self-Validation NSB & reference compound controls are critical.Basal & max stimulation controls define assay window.Basal & reference agonist controls are essential.
Alternative Platforms Fluorescence Polarization (FP)AlphaLISA, Luciferase Reporter Assays[6]Tango Assay, PathHunter Assay

Addressing Challenges in GPCR Assay Reproducibility

The study of GPCRs is notoriously challenging.[12] Their complex structure and signaling, along with the technical difficulties of working with membrane proteins, contribute to experimental variability.[12][13]

Common Pitfalls and Mitigation Strategies:

  • Cell Line Instability: Receptor expression levels can drift with increasing cell passage number.

    • Mitigation: Implement a rigorous cell banking system. Thaw a new, low-passage vial of cells every 2-3 months and consistently use cells within a defined passage number range (e.g., passages 5-20).

  • Reagent Variability: Lot-to-lot differences in serum, antibodies, or even assay plates can introduce noise.

    • Mitigation: Qualify new lots of critical reagents against the old lot before use in critical experiments. Purchase large batches where possible.

  • Lack of Standardization: Minor differences in protocols between labs or even between individuals can lead to disparate results.[4]

    • Mitigation: Maintain detailed, version-controlled Standard Operating Procedures (SOPs) for all assays. Utilize automation for liquid handling where possible to reduce human error.

    • Mitigation: Every plate must be a self-contained experiment with all necessary controls to validate the results of that specific plate. Never rely on historical controls.

Conclusion

References

  • Chen, J., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Cancer Cell International. Retrieved from [Link]

  • Jackson, P. F., et al. (1995). Synthesis and receptor affinities of some conformationally restricted analogues of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl- 1H-3-benzazepin-7-ol. Journal of Medicinal Chemistry. Retrieved from [Link]

  • LubioScience. (n.d.). GPCR - Structure, Function and Challenges. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-amine. Retrieved from [Link]

  • Patents, Google. (n.d.). WO2007028083A2 - 6-arylalkylamino- 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists.
  • Mottola, D. M., et al. (1995). Conformational analysis of D1 dopamine receptor agonists: pharmacophore assessment and receptor mapping. Journal of Medicinal Chemistry. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human DRD1 Reporter Assay Kit. Retrieved from [Link]

  • Malvern Panalytical. (2017). The challenges of reproducibility in life science research. Retrieved from [Link]

  • Topiol, S. (2017). Current and Future Challenges in GPCR Drug Discovery. Methods in Molecular Biology. Retrieved from [Link]

  • Sahlholm, K., et al. (2021). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics. ACS Chemical Neuroscience. Retrieved from [Link]

  • Jin, H., et al. (2020). Recent progress in assays for GPCR drug discovery. Journal of Biological Chemistry. Retrieved from [Link]

  • Drug Target Review. (2021). The discovery and challenges of antibodies targeting GPCRs. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Retrieved from [Link]

  • Round, J. E., et al. (2020). The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers in Neuroscience. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of the Benzo[c]azepine Scaffold

The 2,3,4,5-tetrahydro-1H-benzo[c]azepine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. While extensive research has been conducted on various derivatives, the specific molecule, 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine, remains a novel entity with uncharacterized activity. However, the known bioactivities of structurally related compounds provide a compelling rationale for its investigation and a logical roadmap for its validation.

Derivatives of the broader benzazepine family have shown significant promise in diverse therapeutic areas. For instance, certain 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives have been identified as agonists of the 5-HT2C serotonin receptor, a key target in the central nervous system for conditions like obesity and psychiatric disorders.[1] More recently, novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have emerged as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA damage repair and a validated target in oncology.[2][3] These findings suggest that 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine could plausibly exhibit activity as a 5-HT2C agonist, a PARP-1 inhibitor, or possess an entirely novel mechanism of action.

This guide provides a comprehensive framework for the systematic cross-validation of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine's activity across a panel of diverse cell lines. We will explore the critical importance of cross-validation, present detailed experimental protocols for assessing both potential mechanisms of action, and offer a template for the comparative analysis of its performance against established therapeutic agents.

The Imperative of Cross-Validation in Preclinical Drug Discovery

Reliance on a single cell line for determining the bioactivity of a novel compound is a precarious approach. A compound's efficacy can be profoundly influenced by the unique genetic and proteomic landscape of each cell line. Cross-validation across multiple, well-characterized cell lines is therefore not merely a suggestion but a cornerstone of rigorous preclinical research. This approach serves several critical functions:

  • Confirmation of On-Target Activity: Observing a consistent biological effect in multiple cell lines expressing the target of interest strengthens the evidence for a direct mechanism of action.

  • Identification of Off-Target Effects: Disparate or unexpected activities in certain cell lines can allude to interactions with other cellular targets, providing crucial insights into potential side effects.

  • Assessment of Broad Applicability: For indications like cancer, demonstrating efficacy across a panel of cell lines representing different subtypes of the disease is a prerequisite for further development.

  • Uncovering Novel Mechanisms: An unexpected pattern of activity across a diverse cell line panel can be the first clue towards a novel and previously uncharacterized mechanism of action.

This guide will outline a dual-pronged approach to the cross-validation of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine, investigating its potential as both a 5-HT2C agonist and a PARP-1 inhibitor.

Experimental Workflow for Cross-Validation

The following diagram illustrates the overarching workflow for the comprehensive cross-validation of our lead compound.

experimental_workflow cluster_screening Initial Screening & Hypothesis Generation cluster_validation Cross-Validation in Diverse Cell Lines cluster_analysis Data Analysis & Interpretation compound 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine lit_review Literature Review on Analogues (5-HT2C Agonism & PARP-1 Inhibition) compound->lit_review cell_selection Cell Line Selection (Target Expression & Disease Relevance) lit_review->cell_selection proliferation Cell Proliferation Assay (MTT) cell_selection->proliferation apoptosis Apoptosis Assay (Annexin V / PI) cell_selection->apoptosis target_engagement Target Engagement Assays (Calcium Flux & PARP Activity) cell_selection->target_engagement data_table Comparative Data Tables (IC50 / EC50 Values) proliferation->data_table apoptosis->data_table pathway_analysis Signaling Pathway Analysis target_engagement->pathway_analysis conclusion Conclusion on Activity & Selectivity data_table->conclusion pathway_analysis->conclusion

Caption: A generalized workflow for the cross-validation of a novel compound.

Part 1: Investigating 5-HT2C Receptor Agonism

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/G11 proteins, leading to the activation of phospholipase C (PLC).[4][5][6] This initiates a signaling cascade resulting in an increase in intracellular calcium.

Signaling Pathway of 5-HT2C Receptor Activation

Gq_pathway Agonist 5-HT2C Agonist Receptor 5-HT2C Receptor Agonist->Receptor Binds G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Induces Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT2C receptor signaling cascade via the Gq/G11 pathway.

Recommended Cell Lines and Comparator Compound
Cell Line TypeRationale
CHO-K1 or U2OS (stably expressing human 5-HT2C) These are standard cell lines for GPCR assays, providing a clean system to measure receptor-specific activation.[1][2]
HEK293 (endogenously expressing 5-HT2C) A human cell line that can provide insights into receptor function in a more complex cellular environment.[3]
Parental CHO-K1 or U2OS (not expressing 5-HT2C) Essential negative control to ensure observed effects are receptor-mediated.

Comparator Compound: Lorcaserin , a well-characterized 5-HT2C receptor agonist, will serve as the positive control and benchmark for potency and efficacy.[7]

Experimental Protocol: Calcium Flux Assay

This assay directly measures the functional consequence of 5-HT2C receptor activation.

Materials:

  • Selected cell lines

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine (test compound)

  • Lorcaserin (positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Plating: Seed the selected cell lines into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound and Lorcaserin in HBSS.

  • Assay: a. Wash the cells with HBSS to remove excess dye. b. Place the plate in the fluorescence plate reader and begin recording baseline fluorescence. c. After a stable baseline is established, inject the compound dilutions and continue recording fluorescence.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate dose-response curves and calculate EC50 values.

Hypothetical Comparative Data: 5-HT2C Agonism
CompoundCell LineTargetEC50 (nM)
8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine CHO-K1-h5-HT2C5-HT2C150
HEK2935-HT2C250
CHO-K1 (Parental)->10,000
Lorcaserin CHO-K1-h5-HT2C5-HT2C50
HEK2935-HT2C80
CHO-K1 (Parental)->10,000

Part 2: Investigating PARP-1 Inhibition and Anti-Proliferative Activity

PARP-1 is a key enzyme in the repair of single-strand DNA breaks.[8] Its inhibition in cancer cells, particularly those with existing DNA repair deficiencies (e.g., BRCA mutations), can lead to the accumulation of cytotoxic double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[3]

Signaling Pathway of PARP-1 in DNA Repair and Apoptosis

parp_pathway cluster_repair DNA Single-Strand Break Repair cluster_inhibition Effect of PARP-1 Inhibition SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Recruits PAR PARylation PARP1->PAR Synthesizes Trapped_PARP Trapped PARP-1 PARP1->Trapped_PARP Repair_Proteins DNA Repair Proteins (XRCC1, Ligase III) PAR->Repair_Proteins Recruits Repair SSB Repair Repair_Proteins->Repair PARPi PARP-1 Inhibitor PARPi->PARP1 Inhibits & Traps Stalled_Fork Replication Fork Stalling Trapped_PARP->Stalled_Fork DSB Double-Strand Break (DSB) Stalled_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: The dual role of PARP-1 in DNA repair and the consequences of its inhibition.

Recommended Cell Lines and Comparator Compounds
Cell LineTissue of OriginRationale
A549 Lung CarcinomaCommonly used for initial anti-cancer drug screening.
OVCAR-3 Ovarian AdenocarcinomaRelevant for PARP inhibitor studies, as they are approved for ovarian cancer.[8]
HCT-116 Colorectal CarcinomaRepresents another common cancer type for broad-spectrum activity assessment.
MCF-7 Breast AdenocarcinomaRelevant for PARP inhibitors, particularly in the context of BRCA mutations.

Comparator Compounds: Olaparib and Rucaparib , two FDA-approved PARP inhibitors, will be used as positive controls to benchmark the anti-proliferative and pro-apoptotic activity of the test compound.[9]

Experimental Protocol 1: Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10]

Materials:

  • Selected cancer cell lines

  • Complete culture medium

  • 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine (test compound)

  • Olaparib and Rucaparib (positive controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound and positive controls to the wells. Include vehicle-only wells as a negative control. Incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11][12]

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC50 value for each compound in each cell line.

Experimental Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Materials:

  • Selected cancer cell lines

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compound and positive controls for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.[15]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.

Hypothetical Comparative Data: Anti-Proliferative and Pro-Apoptotic Activity

Table 1: IC50 Values (µM) from MTT Assay

CompoundA549OVCAR-3HCT-116MCF-7
8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine 8.55.212.17.9
Olaparib 10.21.59.84.5
Rucaparib 9.51.18.93.8

Table 2: Percentage of Apoptotic Cells (Early + Late) from Flow Cytometry

Compound (at IC50)A549OVCAR-3HCT-116MCF-7
Vehicle Control 5%6%4%5%
8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine 45%55%40%50%
Olaparib 48%75%46%65%
Rucaparib 50%80%49%70%

Discussion and Interpretation of Results

The hypothetical data presented above would suggest that 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine possesses moderate anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. Its potency appears to be less than that of the established PARP inhibitors Olaparib and Rucaparib, particularly in the OVCAR-3 and MCF-7 lines, which are known to be sensitive to this class of drugs.

The cross-validation across multiple cell lines is crucial here. The consistent, albeit less potent, activity in all four cancer cell lines suggests a genuine biological effect. However, the lack of differential sensitivity (unlike the approved PARP inhibitors which are more potent in OVCAR-3 and MCF-7) might indicate a different, less specific mechanism of action, or that it interacts with PARP-1 in a manner distinct from the comparator drugs.

The 5-HT2C agonism data, if validated, would open up an entirely different therapeutic avenue for this compound, likely in the realm of CNS disorders. The lack of activity in the parental cell line is a critical negative control, confirming that the calcium flux is indeed mediated by the 5-HT2C receptor.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial characterization and cross-validation of a novel compound, 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine. By systematically evaluating its activity against two plausible, literature-derived targets in a diverse panel of cell lines, researchers can build a comprehensive initial profile of the compound's therapeutic potential.

Should the hypothetical results hold, future work would involve more direct target engagement assays, such as a PARP activity assay, to confirm inhibition.[16] Furthermore, kinase profiling would be essential to determine the selectivity of the compound and identify any potential off-target effects. This structured, multi-faceted approach to cross-validation is indispensable for making informed decisions in the early stages of drug discovery and development.

References

  • Chen, J., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Journal of Ovarian Research, 16(1), 213. Available at: [Link]

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  • Li, H., et al. (2024). Efficacy and safety of PARP inhibitors monotherapy or combination therapy with anti-angiogenics in ovarian cancer: a network meta-analysis. Frontiers in Oncology, 14, 1365828. Available at: [Link]

  • ResearchGate. (n.d.). 5-HT2C receptor signaling pathways. Retrieved from [Link]

  • Hopkins, T. A., et al. (2021). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. Signal Transduction and Targeted Therapy, 6(1), 11. Available at: [Link]

  • Weaver, A. N., & Yang, E. S. (2013). Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. Frontiers in Oncology, 3, 290. Available at: [Link]

  • Schiewer, M. J., et al. (2012). Dual Roles of PARP-1 Promote Cancer Growth and Progression. Cancer Discovery, 2(12), 1134–1149. Available at: [Link]

  • Wang, Y., et al. (2019). PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs. International Journal of Molecular Sciences, 20(21), 5367. Available at: [Link]

  • Jayakumari, S., & Larkin, J. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3009. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper disposal of chemical reagents, such as 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine, is a critical component of this responsibility. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in scientific principles and regulatory compliance.

Disclaimer: This document provides guidance based on the chemical properties of amino-containing heterocyclic compounds and general regulatory principles. A specific Safety Data Sheet (SDS) for 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine was not available at the time of writing. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and refer to the manufacturer-provided SDS for specific handling and disposal instructions.

Hazard Assessment: Understanding the Risks

Key Potential Hazards:

  • Corrosivity: The presence of the amine functional group can render the compound alkaline, making it corrosive to skin, eyes, and mucous membranes. This is a crucial consideration for waste characterization.

  • Toxicity: As a bioactive molecule intermediate, it should be assumed to have some level of toxicity.[2] Acute exposure could be harmful, and chronic effects are likely unknown.

  • Reactivity: While not generally explosive, amines can react exothermically with acids and oxidizing agents. Incompatible materials must be segregated during storage and disposal.

Regulatory Framework: EPA and OSHA Compliance

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which ensures worker safety.[3][4]

  • EPA (RCRA): The EPA has established a "cradle-to-grave" system for managing hazardous waste. A key step is determining if a waste is "hazardous" by checking if it is a "listed waste" or exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[5]

  • OSHA: OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard protects workers involved in handling hazardous substances.[3] This includes requirements for personal protective equipment (PPE), training, and emergency planning.[6][7]

Step-by-Step Disposal Protocol

Step 1: Waste Characterization

Before disposal, you must determine if the waste is hazardous. Given the lack of specific data for 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine, a conservative approach is warranted.

  • Check for Corrosivity (Characteristic Waste Code D002): Due to the amine group, the waste is likely corrosive. An aqueous solution of the waste can be tested with a pH meter. A pH greater than or equal to 12.5 would classify it as a corrosive hazardous waste.[5]

  • Assess Toxicity: While a specific Toxicity Characteristic Leaching Procedure (TCLP) test is unlikely to have been performed for this research chemical, its potential bioactivity suggests it should be handled as a toxic substance.

  • Consult your EHS Office: Your institution's EHS department is the ultimate authority on waste characterization and will provide guidance on the appropriate waste codes and disposal procedures.

Parameter Guideline Potential RCRA Code Rationale
pH ≥ 12.5D002The amine functional group can create an alkaline solution, which is corrosive.[5]
Toxicity Assumed toxicN/A (unless tested)As a bioactive molecule intermediate, it should be handled with caution.[2]
Reactivity Avoid strong acids and oxidizersD003 (if reactive)Amines can undergo vigorous reactions with incompatible materials.[5]
Ignitability Unlikely to be ignitableN/ABased on the general properties of similar compounds.
Step 2: On-Site Handling and Segregation

Proper handling and segregation in the laboratory are critical to prevent accidents and ensure compliant disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles (or a face shield), and chemical-resistant gloves (nitrile or neoprene are generally suitable for amines).

  • Waste Collection:

    • Collect waste 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine and any materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels) in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

    • Do not mix this waste with other waste streams , especially acidic or halogenated wastes, to prevent violent reactions or the generation of toxic gases.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine"), and the accumulation start date. Include any known hazard characteristics (e.g., "Corrosive").

Step 3: Disposal Pathway

Under no circumstances should this chemical be disposed of down the drain or in the regular trash. The appropriate disposal method for this type of organic chemical waste is through a licensed hazardous waste disposal facility.

  • Contact your EHS Office for Pickup: Follow your institution's procedures for hazardous waste pickup. They will have established protocols with certified waste management vendors.

  • Incineration: The most probable final disposal method will be high-temperature incineration. This process is designed to completely destroy organic compounds, converting them to less harmful substances like carbon dioxide, water, and nitrogen oxides.

  • Neutralization (as a pre-treatment): In some cases, your EHS office may have procedures for neutralizing small quantities of corrosive amine waste in a satellite accumulation area. This should only be performed by trained personnel following a validated institutional protocol, typically involving the slow addition of a weak acid (like citric acid) while monitoring the pH. Do not attempt this without specific approval and a standard operating procedure (SOP) from your EHS department.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine.

DisposalWorkflow start Start: Generation of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine Waste characterize Characterize Waste (Consult SDS & EHS) start->characterize is_hazardous Is Waste Hazardous? characterize->is_hazardous collect Collect in Designated, Labeled Container is_hazardous->collect Yes (Assume Yes in absence of data) non_hazardous Follow Institutional Non-Hazardous Waste Procedures (Unlikely) is_hazardous->non_hazardous No segregate Segregate from Incompatible Wastes collect->segregate contact_ehs Contact EHS for Waste Pickup segregate->contact_ehs disposal Disposal via Licensed Hazardous Waste Vendor (e.g., Incineration) contact_ehs->disposal

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